

PR-104: A Dinitrobenzamide Nitrogen Mustard Prodrug for Targeted Cancer Therapy

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Compound of Interest

Compound Name: **KSK-104**

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

PR-104 is a hypoxia-activated pre-prodrug of a dinitrobenzamide nitrogen mustard designed to selectively target the hypoxic microenvironment characteristic of many solid tumors.^{[1][2]} This document provides a comprehensive technical overview of PR-104, detailing its dual-activation mechanism, summarizing key preclinical and clinical data, outlining essential experimental protocols for its evaluation, and visualizing the critical cellular pathways involved. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the development of novel cancer therapeutics.

Core Concept: A Dual-Trigger Bioreductive Prodrug

PR-104 is a water-soluble phosphate ester ("pre-prodrug") that is rapidly and systemically dephosphorylated by ubiquitous phosphatases *in vivo* to its active alcohol form, PR-104A.^{[2][3]} ^[4] PR-104A is the key hypoxia-activated prodrug ("HAP") which possesses two distinct mechanisms of activation to its potent DNA cross-linking metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).^{[5][6][7]}

- Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, PR-104A undergoes one-electron reduction by various oxidoreductases, with cytochrome P450 oxidoreductase (POR) being a dominant enzyme.^{[8][9]} This creates a nitro radical anion. Under normoxic conditions, this radical is rapidly re-oxidized back to the parent compound

by molecular oxygen, rendering it harmless.^[9] However, under hypoxic conditions, the radical persists and is further reduced to the active cytotoxic species PR-104H and PR-104M.^{[10][11]}

- AKR1C3-Dependent Activation: A pivotal discovery in the development of PR-104 was its activation, independent of oxygen levels, by the enzyme aldo-keto reductase 1C3 (AKR1C3).^{[2][12][13]} AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and directly forming the active metabolites.^{[6][8]} This finding has significant implications, as high AKR1C3 expression in certain tumors, such as T-cell acute lymphoblastic leukemia (T-ALL) and some solid tumors, can confer sensitivity to PR-104 even in well-oxygenated regions.^{[14][15]}

Once activated, PR-104H and PR-104M are potent DNA alkylating agents that induce interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage that blocks replication and transcription, ultimately leading to cell cycle arrest and apoptosis.^{[1][11]}

Preclinical and Clinical Data Summary

The efficacy and safety of PR-104 have been evaluated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: In Vitro Hypoxia-Selective Cytotoxicity of PR-104A

Cell Line	Cancer Type	IC50 (µM) - Normoxia	IC50 (µM) - Hypoxia	Hypoxic Cytotoxicity Ratio (HCR)
SiHa	Cervical Cancer	>100	~1.0	>100
HT29	Colon Carcinoma	~80	~0.8	~100
H460	Non-Small Cell Lung Cancer	~50	~2.2	~23
A549	Non-Small Cell Lung Cancer	~150	~2.3	~65
Panc-01	Pancreatic Cancer	~60	~1.5	~40

Data compiled from multiple preclinical studies.[4][10] HCR is the ratio of normoxic to hypoxic IC50 values, indicating the drug's selectivity for hypoxic cells.

Table 2: Summary of Key Clinical Trials for PR-104

Phase	Cancer Type	Dosing Regimen	Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D)	Key Findings & Dose-Limiting Toxicities (DLTs)
Phase I	Advanced Solid Tumors	q3w (once every 3 weeks)	1100 mg/m ²	DLTs: Fatigue, neutropenic fever, infection. [5] [16]
Phase I	Advanced Solid Tumors	Weekly (d1, 8, 15 of 28d cycle)	675 mg/m ²	DLTs: Thrombocytopenia and neutropenia. Higher dose intensity achieved vs. q3w schedule. [5] [16] [17]
Phase Ib	Advanced Solid Tumors	+ Docetaxel + G-CSF (q3w)	770 mg/m ²	Combination was feasible with G-CSF support; DLTs included thrombocytopenia, neutropenic fever, fatigue. [18] [19]
Phase I/II	Relapsed/Refractory Acute Leukemia (AML/ALL)	q2w (once every 2 weeks)	3-4 g/m ²	Responses observed in 32% of AML and 20% of ALL patients at higher doses. DLTs: Myelosuppression, enterocolitis,

infection.[3][6]

[20]

Key Experimental Protocols

Evaluating the efficacy and mechanism of PR-104 requires specific methodologies. Detailed protocols for three critical assays are provided below.

In Vitro Hypoxia Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cancer cells after exposure to PR-104A under normoxic versus hypoxic conditions.

- Cell Plating: Culture cells of interest to ~80% confluence. Prepare a single-cell suspension using trypsin. Count cells and plate a predetermined number (e.g., 200-5000 cells, depending on treatment toxicity) into 6-well plates. Allow cells to attach for at least 4-6 hours.
- Drug Treatment & Hypoxia Induction: Prepare fresh dilutions of PR-104A in culture medium. For hypoxic plates, replace medium with drug-containing medium that has been pre-equilibrated to hypoxic conditions (e.g., by bubbling with 95% N₂ / 5% CO₂). Place these plates in a hypoxic chamber or incubator (e.g., <0.1% O₂). For normoxic plates, add drug-containing medium and return to a standard incubator (21% O₂, 5% CO₂).
- Exposure: Incubate cells for the desired exposure time (e.g., 4 hours).
- Wash and Incubation: After exposure, remove plates from their respective environments. Aspirate the drug-containing medium, wash cells gently twice with PBS, and add fresh, drug-free medium. Return all plates to a standard normoxic incubator.
- Colony Formation: Incubate plates for 7-14 days, allowing surviving cells to form visible colonies (defined as ≥50 cells).
- Staining and Counting: Aspirate medium, wash with PBS, and fix colonies with methanol for 5-10 minutes. Stain with a 0.5% crystal violet solution for 10-20 minutes. Wash plates with water and allow them to air dry. Count the number of colonies in each well.

- Analysis: Calculate the Plating Efficiency (PE) for untreated controls and the Surviving Fraction (SF) for each treatment condition. SF = (colonies counted / cells seeded) / PE. Plot SF versus drug concentration.

Immunofluorescence Staining for γH2AX Foci

This protocol visualizes the formation of γH2AX, a marker for DNA double-strand breaks, which are a downstream consequence of PR-104-induced ICLs.

- Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluence at the time of analysis.
- Treatment: Treat cells with PR-104A for a specified time (e.g., 1-24 hours) under normoxic or hypoxic conditions.
- Fixation: Aspirate the medium and gently wash once with PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS. Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the nuclear membrane.
- Blocking: Wash three times with PBS. Add a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking solution (typically 1:500 to 1:1000). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in blocking solution. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
- Counterstaining and Mounting: Wash three times with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei. Wash twice with PBS. Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.

- **Imaging and Analysis:** Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An increase in foci indicates DNA damage.

Immunohistochemistry (IHC) for AKR1C3 Expression

This method detects the presence and localization of the AKR1C3 enzyme in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections, which is a key biomarker for PR-104 sensitivity.

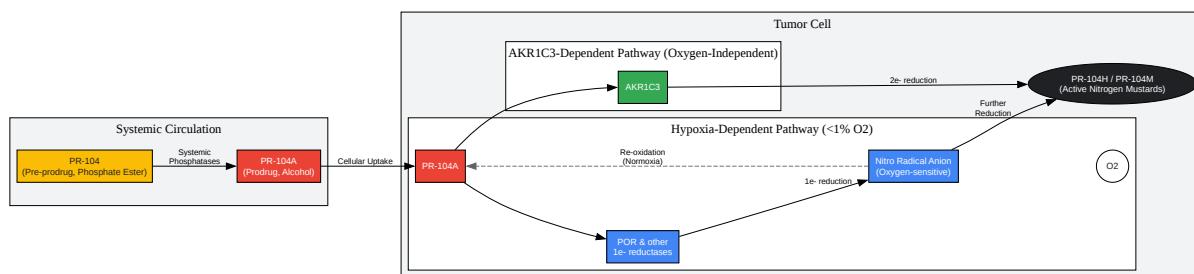
- **Deparaffinization and Rehydration:** Immerse slides in xylene (2x, 5 min each). Transfer slides through a series of graded alcohols: 100% (2x, 3 min each), 95% (3 min), 70% (3 min), and 50% (3 min). Rinse with distilled water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval. Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0). Heat at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature for at least 20 minutes.
- **Peroxidase Block:** Rinse slides with PBS (2x, 5 min each). Incubate sections in 3% H₂O₂ solution for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
- **Blocking:** Add a blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for 30-60 minutes to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Drain blocking buffer and apply the primary antibody against AKR1C3, diluted in PBS with 1% BSA. Incubate overnight at 4°C in a humidified chamber.
- **Secondary Antibody Incubation:** Rinse with PBS (3x, 5 min each). Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
- **Detection:** Rinse with PBS. Apply an avidin-biotin-peroxidase complex (ABC reagent) and incubate for 30 minutes. Rinse with PBS.
- **Chromogen Application:** Apply a DAB (3,3'-Diaminobenzidine) substrate solution until the desired color intensity develops (typically 1-5 minutes). Wash slides with distilled water.
- **Counterstaining and Mounting:** Counterstain with Hematoxylin for 1-2 minutes. Rinse in running tap water. Dehydrate slides through graded alcohols and clear in xylene. Mount with

a permanent mounting medium.

- Analysis: Examine slides under a microscope. Positive AKR1C3 staining will appear as a brown precipitate, typically in the cytoplasm.

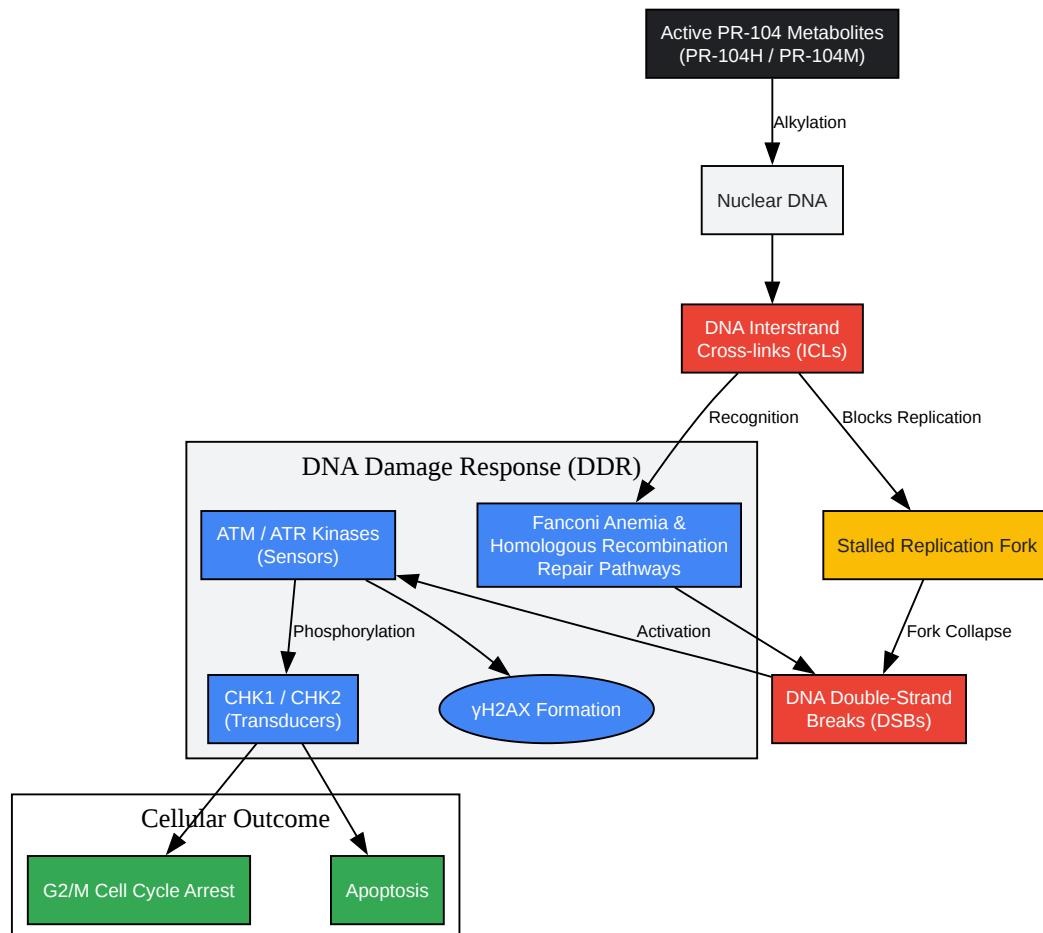
Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental logic associated with PR-104.

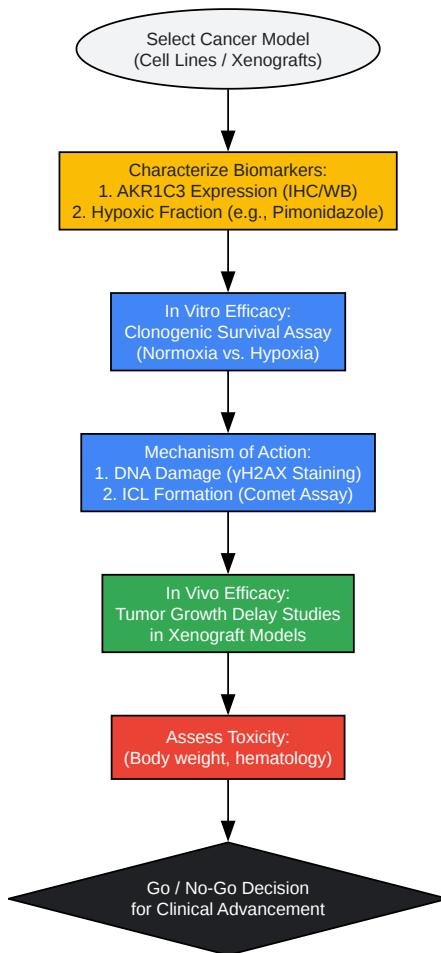


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Caption: PR-104 activation pathways.

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Caption: Downstream DNA damage response pathway.



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Caption: Preclinical evaluation workflow for PR-104.

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